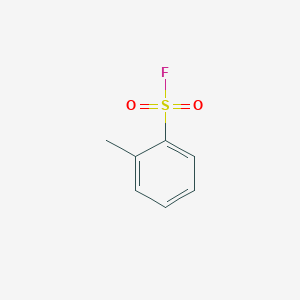
o-Toluenesulfonyl fluoride
Übersicht
Beschreibung
o-Toluenesulfonyl fluoride, also known as phenylmethanesulfonyl fluoride, is a chemical compound used in the preparation of cell lysates to inhibit protein digestion . It is a widely used fatty acid amid hydrolase (FAAH) inhibitor for pretreatment of brain membrane preparations when testing CB1 receptor activity .
Synthesis Analysis
The synthesis of o-Toluenesulfonyl fluoride involves the reaction of aryl sulfonyl chloride with n-Pr3N in THF . Enzymatic synthesis of fluorinated compounds, including o-Toluenesulfonyl fluoride, has been summarized in recent research .
Molecular Structure Analysis
The molecular formula of o-Toluenesulfonyl fluoride is C7H7FO2S . It has a molecular weight of 174.19 . The structure consists of a benzene ring with a methyl group (CH3) and a sulfonyl fluoride group (SO2F) attached .
Chemical Reactions Analysis
Sulfonyl fluorides, including o-Toluenesulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Physical And Chemical Properties Analysis
o-Toluenesulfonyl fluoride is a solid substance . It has a density of 1.276g/cm3 . Its boiling point is 227.4ºC at 760mmHg, and it has a flash point of 91.3ºC .
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
o-Toluenesulfonyl fluoride has been utilized in various chemical syntheses. One notable application is in the synthesis of p-toluenesulfonyl fluoride, which is achieved by reacting p-toluenesulfonyl chloride with solid potassium fluoride. This process uses PEG-400 as a catalyst under solid–liquid phase transfer catalysis (S–L PTC) at 30°C (Yadav & Paranjape, 2005). Additionally, p-toluenesulfonyl fluoride produced in this manner is used as a peroxygen bleach activator and has potential applications in the treatment of Alzheimer's disease.
Organic Chemistry
In the realm of organic chemistry, o-toluenesulfonyl fluoride is involved in reactions with inorganic fluorides in heterogeneous systems. The formation of p-toluenesulfonyl fluoride in these reactions becomes faster along the series of alkali metals from lithium to rubidium, in line with the decrease in the crystal-lattice energies of the fluorides (Krylov & Mashkevich, 1986). Furthermore, o-toluenesulfonyl fluoride has been used in the preparation of fluorosilyl)(dimesitylboryl)benzenes, serving as B/Si bidentate Lewis acids for efficient fluoride ion capture (Kawachi, Tani, Shimada, & Yamamoto, 2008).
Environmental Applications
From an environmental perspective, o-toluenesulfonyl fluoride plays a role in fluoride removal from aqueous solutions and groundwater, with applications in areas like rural water defluoridation. Its properties are compared against various adsorbents like activated carbon for effective fluoride removal (Yadav, Abbassi, Gupta, & Dadashzadeh, 2013). Additionally, studies on the distribution and defluoridation of fluoride in the environment have highlighted the importance of efficient and cost-effective defluoridation techniques (Vithanage & Bhattacharya, 2015).
Healthcare Applications
In healthcare, o-toluenesulfonyl fluoride is involved in studies related to dental health, such as its effects on erosion progression in human enamel and dentine. Research has shown that fluoridation measures, possibly including compounds like o-toluenesulfonyl fluoride, can significantly reduce erosion progression (Ganss, Klimek, Schäffer, & Spall, 2001; Ganss, Klimek, Bruné, & Schürmann, 2001).
Wirkmechanismus
While the exact mechanism of action for o-Toluenesulfonyl fluoride is not specified, it is known that sulfonyl fluorides are used in the preparation of cell lysates to inhibit protein digestion . They are also used as FAAH inhibitors for pretreatment of brain membrane preparations when testing CB1 receptor activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methylbenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAERAINFZWAKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303464 | |
| Record name | o-Toluenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Toluenesulfonyl fluoride | |
CAS RN |
444-31-5 | |
| Record name | 2-Methylbenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Toluenesulfonyl fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Toluenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 444-31-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


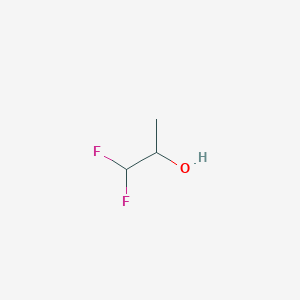

![1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one](/img/structure/B3052646.png)
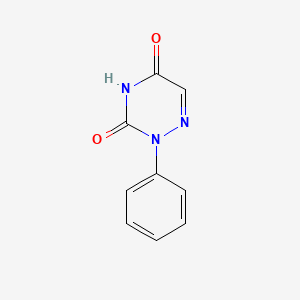

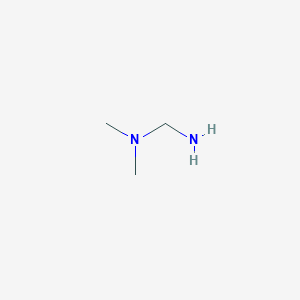
![1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B3052654.png)
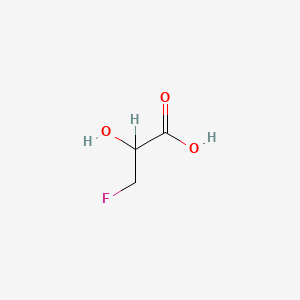
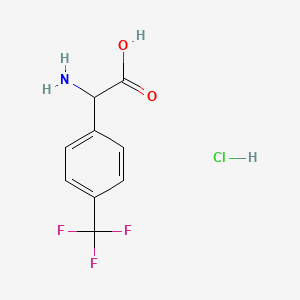
![3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3052660.png)

![3-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3052663.png)
